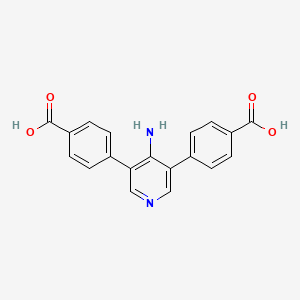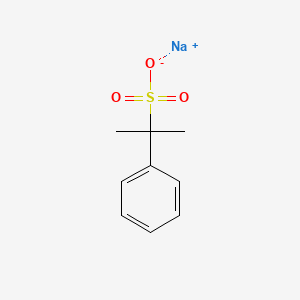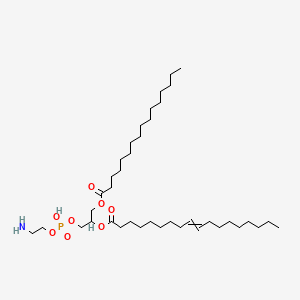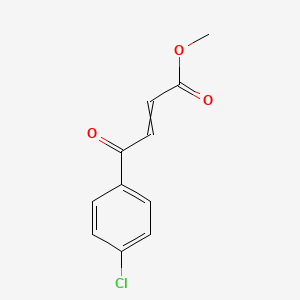
Disilver(1+) tungstenbis(ylium)tetrakis(olate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disilver(1+) tungstenbis(ylium)tetrakis(olate) is a complex compound that features a unique combination of silver and tungsten atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of silver and tungsten in the compound provides it with unique chemical and physical properties that can be exploited for various scientific and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disilver(1+) tungstenbis(ylium)tetrakis(olate) typically involves the reaction of silver and tungsten precursors under controlled conditions. One common method involves the use of silver nitrate and tungsten hexachloride as starting materials. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed in a solvent such as acetonitrile. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Disilver(1+) tungstenbis(ylium)tetrakis(olate) involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels and more efficient mixing and heating systems. The purity of the starting materials and the control of reaction conditions are critical to ensure the consistent quality of the final product. Additionally, industrial production may involve the use of continuous flow reactors to improve the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Disilver(1+) tungstenbis(ylium)tetrakis(olate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Disilver(1+) tungstenbis(ylium)tetrakis(olate) include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane, and the reaction conditions, including temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of Disilver(1+) tungstenbis(ylium)tetrakis(olate) depend on the specific reaction conditions. For example, oxidation reactions may produce higher oxidation state tungsten species, while reduction reactions may produce lower oxidation state silver species. Substitution reactions can result in the formation of new complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Disilver(1+) tungstenbis(ylium)tetrakis(olate) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.
Medicine: The compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including conductive coatings and nanomaterials.
Wirkmechanismus
The mechanism of action of Disilver(1+) tungstenbis(ylium)tetrakis(olate) involves its interaction with molecular targets and pathways in the system it is applied to. For example, in biological systems, the compound can interact with cellular membranes and proteins, leading to antimicrobial effects. The silver ions in the compound can disrupt bacterial cell walls and interfere with cellular processes, leading to cell death. In chemical reactions, the compound can act as a catalyst by providing active sites for the reaction to occur, thereby increasing the reaction rate.
Vergleich Mit ähnlichen Verbindungen
Disilver(1+) tungstenbis(ylium)tetrakis(olate) can be compared with other similar compounds, such as:
Silver complexes: These compounds also contain silver ions and have similar antimicrobial properties.
Tungsten complexes: These compounds contain tungsten atoms and are used in various catalytic applications.
Mixed metal complexes: These compounds contain multiple metal atoms and have unique properties that can be exploited for various applications.
The uniqueness of Disilver(1+) tungstenbis(ylium)tetrakis(olate) lies in its combination of silver and tungsten atoms, which provides it with a unique set of properties that are not found in other similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
Ag2H4O4W |
|---|---|
Molekulargewicht |
467.61 g/mol |
IUPAC-Name |
disilver;tungsten(2+);tetrahydroxide |
InChI |
InChI=1S/2Ag.4H2O.W/h;;4*1H2;/q2*+1;;;;;+2/p-4 |
InChI-Schlüssel |
OOJUXLFAUOHDHG-UHFFFAOYSA-J |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[Ag+].[Ag+].[W+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Ammoniooxy)methyl]-3-bromobenzene chloride](/img/structure/B12511916.png)
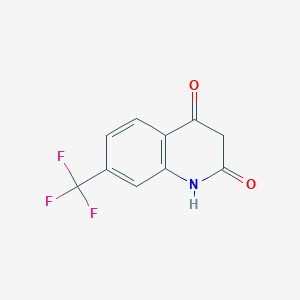
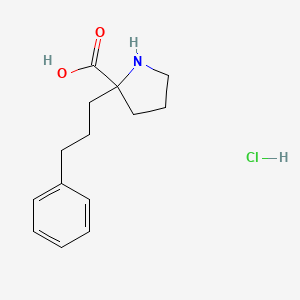
![2-Chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12511934.png)

![[Carbonato(2-)-O]triphenylbismuth](/img/structure/B12511944.png)
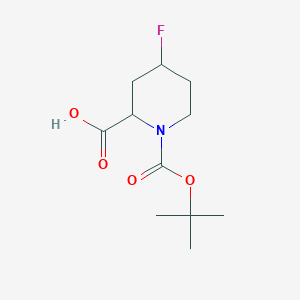
![Tert-butyl 2-[(1,3-dioxoisoindol-2-YL)oxy]-3-phenylpropanoate](/img/structure/B12511951.png)
![Tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene](/img/structure/B12511959.png)
